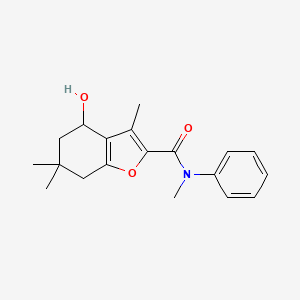
5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one is a synthetic organic compound that belongs to the class of triazinanones. This compound is characterized by its complex structure, which includes a benzyl group, a dichlorophenyl group, and a triazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Dichlorophenyl Group:
Formation of the Triazinanone Core: The core structure is formed through a series of condensation reactions involving amines and carbonyl compounds.
Introduction of the Benzyl Group: The final step involves the alkylation of the triazinanone core with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Reduced triazole or dichlorophenyl derivatives.
Substitution: Substituted dichlorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and dichlorophenyl groups. These interactions may modulate biological pathways, leading to the observed bioactivity.
相似化合物的比较
Similar Compounds
5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-thione: Similar structure with a sulfur atom replacing the oxygen in the triazinanone core.
5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-imine: Similar structure with an imine group replacing the carbonyl group.
Uniqueness
The uniqueness of 5-benzyl-1-(3,4-dichlorophenyl)-3-(4H-1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C18H16Cl2N6O |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
5-benzyl-1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C18H16Cl2N6O/c19-16-7-6-15(8-17(16)20)25-12-23(9-14-4-2-1-3-5-14)13-26(18(25)27)24-10-21-22-11-24/h1-8,10-11H,9,12-13H2 |
InChI 键 |
FZLNFCHFHXEVEQ-UHFFFAOYSA-N |
规范 SMILES |
C1N(CN(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)N3C=NN=C3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-(4-methoxybenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B12146445.png)
![3-[(4-Bromophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12146451.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146462.png)
![Acetamide, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(diethylamino)phenyl]-](/img/structure/B12146463.png)
![6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12146469.png)
![5-bromo-2-ethoxy-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12146474.png)
![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12146477.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12146481.png)
![(2Z)-6-(4-methoxybenzyl)-2-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12146483.png)


![(5Z)-2-(3-chlorophenyl)-5-(2,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12146495.png)
![3-[(2,6-Difluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12146498.png)
